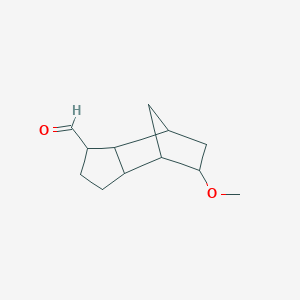
5-Methoxyoctahydro-1H-4,7-methanoindene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methano-1H-indenecarboxaldehyde, octahydro-5-methoxy- is a synthetic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is known for its complex aldehyde marine note associated with a watery green floral character and slight mossy undertones . This compound is used in various applications, including perfumery and fragrance enhancement .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indenecarboxaldehyde, octahydro-5-methoxy- involves multiple steps, typically starting from readily available precursors. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the formation of the indene ring system followed by functionalization to introduce the methoxy and aldehyde groups .
Industrial Production Methods
Industrial production of this compound is carried out using green synthesis methods, which aim to minimize environmental impact. The process involves the use of eco-friendly reagents and solvents, and the reactions are designed to be energy-efficient .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Methano-1H-indenecarboxaldehyde, octahydro-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products
Oxidation: Formation of 4,7-Methano-1H-indenecarboxylic acid, octahydro-5-methoxy-.
Reduction: Formation of 4,7-Methano-1H-indenemethanol, octahydro-5-methoxy-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,7-Methano-1H-indenecarboxaldehyde, octahydro-5-methoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 4,7-Methano-1H-indenecarboxaldehyde, octahydro-5-methoxy- involves its interaction with olfactory receptors, leading to the perception of its characteristic scent. The compound’s molecular structure allows it to fit into specific receptor sites, triggering a signal transduction pathway that results in the sensation of smell .
Comparación Con Compuestos Similares
Similar Compounds
4,7-Methano-1H-indene, octahydro-: Similar structure but lacks the methoxy and aldehyde functional groups.
Hexahydro-4,7-methanoindan: Similar ring system but different functional groups.
Tricyclo[5.2.1.0(2,6)]decane: Similar ring system but lacks the functional groups present in 4,7-Methano-1H-indenecarboxaldehyde, octahydro-5-methoxy-.
Uniqueness
4,7-Methano-1H-indenecarboxaldehyde, octahydro-5-methoxy- is unique due to its specific combination of functional groups, which contribute to its distinct scent profile and chemical reactivity. The presence of both the methoxy and aldehyde groups allows for a wide range of chemical transformations and applications .
Propiedades
Número CAS |
1228804-60-1 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
8-methoxytricyclo[5.2.1.02,6]decane-3-carbaldehyde |
InChI |
InChI=1S/C12H18O2/c1-14-11-5-8-4-10(11)9-3-2-7(6-13)12(8)9/h6-12H,2-5H2,1H3 |
Clave InChI |
RREOBHRRNCTKTL-UHFFFAOYSA-N |
SMILES canónico |
COC1CC2CC1C3C2C(CC3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















